For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Triphenylsulfonium Chloride
Introduction
Triphenylsulfonium chloride is an organosulfur compound that has garnered significant attention in various scientific and industrial fields. It belongs to the class of triarylsulfonium salts, which are characterized by a central sulfur atom bonded to three aryl groups, with an accompanying anion. In this case, the anion is chloride. First synthesized in the mid-20th century, its utility became prominent with the discovery of its photochemical properties.[1]
This guide provides a comprehensive overview of triphenylsulfonium chloride, covering its fundamental properties, synthesis methodologies, mechanisms of action, and key applications, with a focus on its role as a photoacid generator.
Properties of Triphenylsulfonium Chloride
Triphenylsulfonium chloride is typically a white to light yellow crystalline solid or powder.[1][2][3] It is an ionic salt consisting of a triphenylsulfonium cation and a chloride anion. The sulfur atom in the cation adopts a trigonal-pyramidal geometry.[1]
Chemical and Physical Data
The key quantitative properties of triphenylsulfonium chloride are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 4270-70-6 | [1][2][4][5][6][7][8] |
| Molecular Formula | C₁₈H₁₅ClS | [1][2][4][5] |
| Molecular Weight | 298.83 g/mol | [1][2][5] |
| Appearance | White to light yellow solid/powder | [1][2][3] |
| Melting Point | 277 °C | [2][3][9] |
| Solubility | Soluble in water | [2][3][9] |
| EINECS Number | 224-259-6 | [6] |
Stability and Storage
Triphenylsulfonium chloride is stable under normal conditions.[10][11] For laboratory use, it is recommended to store the compound in a dry, cool, and well-ventilated place, under an inert gas like nitrogen or argon, at temperatures between 2-8°C.[3] It should be kept in a tightly closed container.[10]
Experimental Protocols: Synthesis of Triphenylsulfonium Chloride
Several methods have been developed for the synthesis of triphenylsulfonium chloride. The two most prominent methods are detailed below.
Method 1: Friedel-Crafts Reaction of Benzene with Thionyl Chloride
This classic method utilizes readily available starting materials.[12] It involves the reaction of benzene with thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][12][13]
Detailed Protocol:
-
In a reaction vessel suitable for exothermic reactions, combine approximately 1400 parts by weight of benzene with 430 parts of anhydrous aluminum chloride.[14]
-
Agitate the mixture while adding a sulfur chloride, such as sulfur monochloride.[14]
-
Introduce chlorine gas into the mixture. Approximately three moles of chlorine are added per mole of sulfur monochloride.[14]
-
Maintain controlled temperature conditions throughout the reaction to manage its exothermic nature.[12]
-
After the chlorine addition is complete, carefully add water to the reaction mixture. This step is also exothermic and requires cooling. The water dissolves the aluminum chloride, breaking the complex formed with the sulfonium salt.[14]
-
The aqueous layer, containing triphenylsulfonium chloride, can then be separated and used for subsequent steps or further purification.
Caption: Synthesis of Triphenylsulfonium Chloride via Friedel-Crafts.
Method 2: Synthesis from Diphenyl Sulfoxide
This alternative route uses diphenyl sulfoxide as a precursor and involves a Grignard reagent.[1][5][12]
Detailed Protocol:
-
Dissolve 40 g (0.2 mole) of diphenyl sulfoxide in 400 g of dichloroethane in a reaction vessel equipped with a stirrer and cooling system (ice bath).[2][5]
-
While stirring and maintaining a temperature below 20°C, add 65 g (0.6 mole) of trimethylsilyl chloride dropwise to the solution.[2][5]
-
Separately, prepare a Grignard reagent from 14.6 g (0.6 mole) of metallic magnesium, 67.5 g (0.6 mole) of chlorobenzene, and 168 g of tetrahydrofuran (THF).[2][5]
-
Add the prepared Grignard reagent dropwise to the diphenyl sulfoxide solution, ensuring the temperature remains below 20°C.[2][5]
-
Quench the reaction by adding 50 g of water, keeping the temperature below 20°C.[2][5]
-
To this solution, add 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether.[2][5]
-
Separate the aqueous layer and wash it with 100 g of diethyl ether to yield an aqueous solution of triphenylsulfonium chloride.[2][5]
Mechanism of Action: Photoacid Generation
A primary application of triphenylsulfonium chloride is as a photoacid generator (PAG) in photolithography.[1][2] Upon exposure to ultraviolet (UV) light, it undergoes photolysis, leading to the cleavage of a carbon-sulfur bond and the ultimate generation of a strong acid.[1] This generated acid then catalyzes chemical reactions in the surrounding polymer matrix, such as deprotection or cross-linking, which alters its solubility and allows for the creation of fine patterns.
The photolysis can proceed through two main pathways, depending on whether the salt is directly irradiated or sensitized.[12]
Caption: General workflow for photoacid generation from triphenylsulfonium salts.
Photolysis Pathways
-
Heterolytic Cleavage : This is considered the predominant pathway and involves the breaking of a C-S bond to form a phenyl cation and diphenyl sulfide.[12]
-
Homolytic Cleavage : This pathway results in the formation of a singlet phenyl radical and a diphenylsulfinyl radical cation.[12]
The reactive species generated through these pathways ultimately lead to the formation of a Brønsted acid, which drives the subsequent chemical changes in the photoresist material.
Applications in Research and Drug Development
While direct applications in drug development are not its primary use, the chemistry of sulfonium salts is relevant. Sulfonic acid salts are widely used in pharmaceuticals to improve properties like solubility and stability.[15] Triphenylsulfonium chloride's main roles are in materials science and organic synthesis.
-
Photoacid Generator (PAG) : It is extensively used as a PAG in photolithography for manufacturing semiconductors and microelectronics.[1][2] Its ability to generate acid upon UV exposure is critical for creating intricate circuit patterns.[1]
-
Cationic Polymerization Initiator : It can initiate cationic polymerization processes, which are used to produce various polymers.[1]
-
Catalyst in Organic Synthesis : It serves as a catalyst in certain organic reactions. For instance, it can enhance the rate of decomposition of cumene hydroperoxide at low temperatures.[1]
Safety and Handling
Triphenylsulfonium chloride is classified as a hazardous chemical.[10] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6][10][11]
Precautionary Measures
-
Handling : Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[11][16]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side-shields).[8][10][11][16] In case of insufficient ventilation, wear a suitable respirator.[8][16]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10][11]
-
Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[10][11]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10]
-
Toxicological Information
No significant acute toxicological data has been identified in literature searches.[16] However, due to its irritant properties, exposure should be minimized.[16] The toxicological properties have not been thoroughly investigated.[8]
References
- 1. Buy Triphenylsulfonium chloride | 4270-70-6 [smolecule.com]
- 2. Triphenylsulfonium chloride | 4270-70-6 [chemicalbook.com]
- 3. Triphenylsulfonium chloride CAS#: 4270-70-6 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Triphenylsulfonium chloride synthesis - chemicalbook [chemicalbook.com]
- 6. Triphenylsulfonium chloride | C18H15S.Cl | CID 61343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. uww.edu [uww.edu]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.dk [fishersci.dk]
- 12. Triphenylsulfonium chloride | 10937-76-5 | Benchchem [benchchem.com]
- 13. CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents [patents.google.com]
- 14. US2807648A - Process for making sulfonium compounds - Google Patents [patents.google.com]
- 15. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
